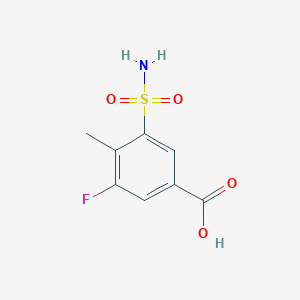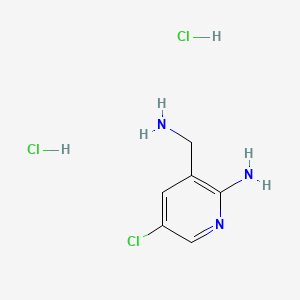![molecular formula C7H7FN2O2 B13514407 N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxylamine functional group attached to a pyridine ring. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
The synthesis of N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoro-6-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Aplicaciones Científicas De Investigación
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine can be compared with other similar compounds such as:
N-[(5-chloro-6-methoxypyridin-3-yl)methylidene]hydroxylamine: Similar structure but with a chlorine atom instead of fluorine.
N-[(5-fluoro-6-ethoxypyridin-3-yl)methylidene]hydroxylamine: Similar structure but with an ethoxy group instead of methoxy.
N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydrazine: Similar structure but with a hydrazine group instead of hydroxylamine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents
Propiedades
Fórmula molecular |
C7H7FN2O2 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
(NE)-N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7-6(8)2-5(3-9-7)4-10-11/h2-4,11H,1H3/b10-4+ |
Clave InChI |
ZINNHSSSGZCWLD-ONNFQVAWSA-N |
SMILES isomérico |
COC1=C(C=C(C=N1)/C=N/O)F |
SMILES canónico |
COC1=C(C=C(C=N1)C=NO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
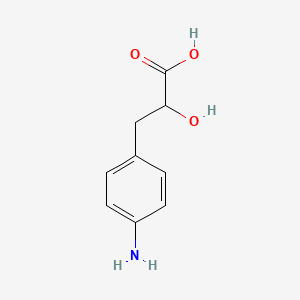

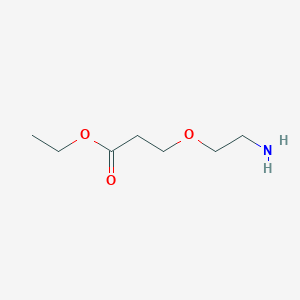
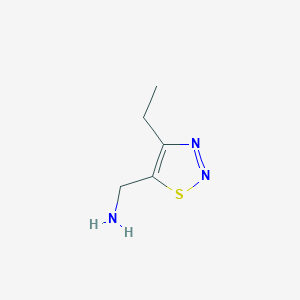
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
![1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
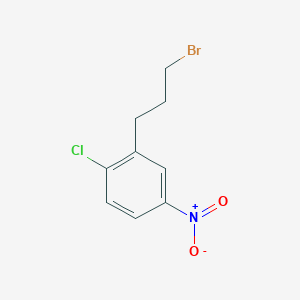
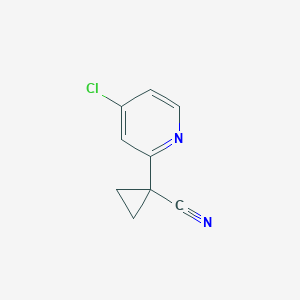
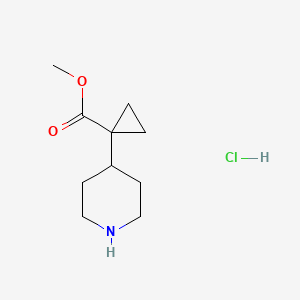
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
